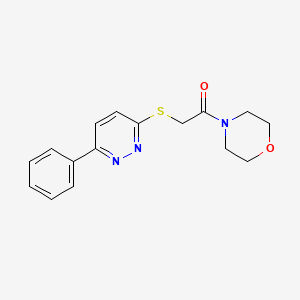

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone

Description

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone is a synthetic organic compound featuring a morpholine ring linked via an ethanone bridge to a pyridazine scaffold substituted with a phenyl group at the 6-position and a sulfanyl group at the 3-position.

Properties

IUPAC Name |

1-morpholin-4-yl-2-(6-phenylpyridazin-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-16(19-8-10-21-11-9-19)12-22-15-7-6-14(17-18-15)13-4-2-1-3-5-13/h1-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLQTWLUGPOEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

Formation of the Sulfanyl-Ethanone Linker:

Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the ketone group would yield alcohols.

Scientific Research Applications

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor-ligand interactions.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Pyridazine vs.

- Biological Activity: Pyrimidin-2-amines with morpholinophenyl groups exhibit antimicrobial properties , suggesting that the target compound’s pyridazine core could be optimized for similar applications.

Ethanone-Bridged Derivatives with Diverse Substituents

Key Observations :

- Substituent Effects: Methylsulfonylphenyl (): Enhances electron-withdrawing properties and solubility, critical for COX-2 inhibition. Nitro-phenyl (): Strong electron-withdrawing group; may reduce metabolic stability compared to sulfanyl in the target compound.

Biological Activity

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a pyridazine moiety, and a phenyl group, which contribute to its diverse pharmacological properties. In this article, we will explore its biological activity, including enzymatic inhibition, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone can be represented as follows:

This structure includes the following key components:

- Morpholine : A cyclic amine that enhances solubility and stability.

- Pyridazine : A nitrogen-containing heterocycle known for its biological activity.

- Phenyl group : Often contributes to the interaction with biological targets.

Enzyme Inhibition

Numerous studies have investigated the inhibitory effects of this compound on various enzymes. For instance, it has been shown to act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The compound's interaction with MAO-A and MAO-B has been characterized, revealing significant inhibitory activity:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone | 0.013 | MAO-B |

| Control (Lazabemide) | 0.025 | MAO-B |

These findings indicate that the compound is a potent inhibitor of MAO-B, which is relevant for treating neurological disorders such as depression and Parkinson's disease .

Cytotoxicity Studies

The cytotoxic effects of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone have been evaluated using various cancer cell lines. In vitro studies demonstrated that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| L929 (Fibroblast) | >100 | No significant cytotoxicity |

| MCF7 (Breast Cancer) | 27.05 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 50.0 | Significant cytotoxicity |

The results suggest that while the compound may not be toxic to healthy fibroblasts at lower concentrations, it can effectively induce cell death in cancerous cells .

The mechanism by which 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by occupying the active site or altering receptor function through competitive inhibition. This interaction can lead to downstream effects in signal transduction pathways and gene expression regulation.

Study on Anticancer Properties

A recent study focused on the anticancer properties of this compound highlighted its potential as an anti-tumor agent. The research involved administering varying doses of the compound to different cancer cell lines and measuring cell viability through MTT assays. The results indicated a dose-dependent response, suggesting that higher concentrations significantly reduced cell viability in cancer cells while maintaining lower toxicity in normal cells.

Research on Neurological Applications

Another notable investigation assessed the neuroprotective effects of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone in models of neurodegenerative diseases. The compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.